molecular formula C9H9ClN2O2 B13578856 5-methyl-1H-1,3-benzodiazole-7-carboxylicacidhydrochloride

5-methyl-1H-1,3-benzodiazole-7-carboxylicacidhydrochloride

Cat. No.: B13578856
M. Wt: 212.63 g/mol
InChI Key: BWXHBQLINWWXDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the following steps:

    Condensation Reaction: Start with 5-methyl-1H-benzo[d]imidazole, which reacts with chloroacetic acid to form the carboxylic acid group.

    Hydrochlorination: The resulting carboxylic acid is then treated with hydrochloric acid to yield 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be readily available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

    Substitution: Substitution reactions may occur at the 5-methyl position or the carboxylic acid group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to a carboxylic acid derivative.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a starting material for drug synthesis.

    Chemical Research: Used in the development of novel compounds.

Mechanism of Action

The exact mechanism of action for 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are related benzodiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and functional groups. Similar compounds include other benzodiazoles like 1H-benzimidazole derivatives.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

6-methyl-1H-benzimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8;/h2-4H,1H3,(H,10,11)(H,12,13);1H

InChI Key

BWXHBQLINWWXDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl

Origin of Product

United States

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